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2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride Documentation Hub

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  • Product: 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride
  • CAS: 68319-34-6

Core Science & Biosynthesis

Foundational

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride Introduction In the landscape of pharmaceutical research and forensic chemistry, the unambiguous i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride

Introduction

In the landscape of pharmaceutical research and forensic chemistry, the unambiguous identification of novel chemical entities is paramount. 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride is a compound of interest, belonging to a class of molecules structurally related to substituted cathinones and phenmetrazine analogues.[1][2] Its structure, featuring a chiral center and multiple functional groups, presents a compelling case for a rigorous, multi-technique approach to elucidation.

This guide eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors the investigative process undertaken in a modern analytical laboratory. We will proceed from the foundational determination of the molecular formula to the intricate mapping of its atomic connectivity, demonstrating how each analytical technique provides a unique and essential piece of the structural puzzle. This self-validating system of cross-referenced data ensures the highest degree of confidence in the final assigned structure.

Part 1: Foundational Analysis - Elemental Composition and Degree of Unsaturation

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering a precise mass measurement that allows for the calculation of the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: The analysis is performed on an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Analysis: The exact mass of the most abundant isotopologue of the [M+H]⁺ ion is measured.

Data Interpretation and Rationale

The molecular formula of the free base is expected to be C₁₃H₁₈N₂O₂. The HRMS experiment would yield an exact mass for the protonated species, C₁₃H₁₉N₂O₂⁺.

ParameterTheoretical ValueObserved (Expected)
Molecular FormulaC₁₃H₁₉N₂O₂⁺C₁₃H₁₉N₂O₂⁺
Exact Mass235.1441~235.1443

From the confirmed molecular formula (C₁₃H₁₈N₂O₂), we can calculate the Degree of Unsaturation (DoU) .

  • Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: DoU = 13 + 1 - (18/2) + (2/2) = 6

A DoU of 6 is a critical first piece of information. It strongly suggests the presence of a phenyl group (4 degrees: 1 ring + 3 double bonds), a carbonyl group (1 degree), and the morpholine ring (1 degree). This initial hypothesis, derived from a single measurement, forms the basis for our subsequent spectroscopic investigations.

cluster_workflow Structure Elucidation Workflow HRMS HRMS Analysis Formula Determine Molecular Formula (C₁₃H₁₈N₂O₂) HRMS->Formula DoU Calculate Degree of Unsaturation (DoU = 6) Formula->DoU IR IR Spectroscopy DoU->IR Hypothesis Guiding NMR NMR Spectroscopy (1H, 13C, 2D) DoU->NMR Hypothesis Guiding Func_Groups Identify Functional Groups (C=O, N-H, Phenyl, C-O-C) IR->Func_Groups MSMS Tandem MS (MS/MS) Func_Groups->MSMS Informed Analysis Structure Final Validated Structure Func_Groups->Structure Connectivity Map C-H Framework & Atom Connectivity NMR->Connectivity Connectivity->MSMS Informed Analysis Connectivity->Structure Fragmentation Confirm Structural Motifs via Fragmentation MSMS->Fragmentation Fragmentation->Structure

Caption: Overall workflow for structure elucidation.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With a molecular formula established, Fourier-Transform Infrared (FT-IR) Spectroscopy is employed as a rapid, non-destructive technique to identify the key functional groups predicted by the DoU calculation.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid hydrochloride salt is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Spectrum and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of our hypothesized functional groups. The hydrochloride form significantly influences the N-H stretching region.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3200-2800 (broad)N⁺-H StretchProtonated Amine (-NH₃⁺)The broad, strong absorption indicates a hydrogen-bonded, protonated amine, characteristic of a hydrochloride salt.[3]
~3060-3030C(sp²)-H StretchAromatic RingConfirms the presence of hydrogens on the phenyl group.
~2980-2850C(sp³)-H StretchAliphatic (Propanone, Morpholine)Indicates the saturated C-H bonds in the molecule.
~1695 C=O Stretch Aryl Ketone This strong, sharp peak is highly diagnostic for the carbonyl group. Its position is consistent with a ketone adjacent to an electron-withdrawing group.
~1600, ~1495C=C StretchAromatic RingThese two bands are characteristic of the phenyl ring skeleton.
~1117 C-O-C Asymmetric Stretch Ether (Morpholine) A strong, prominent band confirming the ether linkage within the morpholine ring.
~740 and ~695C-H Out-of-plane BendMonosubstituted PhenylThese two strong bands are highly indicative of a single substituent on the benzene ring.

The combined data from IR robustly confirms the presence of a protonated amine, a ketone, a monosubstituted phenyl ring, and an ether linkage, perfectly aligning with the proposed structure of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride.

Part 3: Mapping the Atomic Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unambiguous evidence of atomic connectivity. For this molecule, a suite of experiments—¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC)—is required.

Protocol: NMR Analysis
  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the hydrochloride salt and its residual proton signal (at ~2.50 ppm) does not typically interfere with analyte signals. It also allows for the observation of exchangeable N-H protons.

  • Instrumentation: Data is acquired on a 500 MHz NMR spectrometer.

  • Experiments:

    • ¹H NMR: Determines the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C{¹H} NMR: Determines the number of distinct carbon environments.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to.

¹H NMR - Predicted Data and Interpretation (500 MHz, DMSO-d₆)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Correlations
a ~8.5 (broad)s3H-NH₃Broad signal due to quadrupolar broadening and exchange. Disappears upon D₂O shake.
b ~7.40 - 7.25m5HPhenyl-H Complex multiplet for the five protons of the monosubstituted benzene ring.
c ~4.85m1HCH -NH₃⁺Deshielded by adjacent C=O and -NH₃⁺ groups. COSY correlation with protons (d) .
d ~3.65 - 3.50m4H-O-CH₂ -Morpholine protons adjacent to oxygen. Complex multiplet due to ring conformation. COSY correlation with protons (e) .[4]
e ~3.40 - 3.20m4H-N-CH₂ -Morpholine protons adjacent to nitrogen. COSY correlation with protons (d) .
f ~3.15dd1HCH₂ -PhDiastereotopic protons. Coupled to each other and to proton (c) . COSY correlation with (c) and its geminal partner.
g ~2.95dd1HCH₂ -PhDiastereotopic protons. Coupled to each other and to proton (c) . COSY correlation with (c) and its geminal partner.
¹³C NMR - Predicted Data and Interpretation (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~198.5C =OKetone carbonyl, deshielded position.
~135.0Phenyl C (Quaternary)Attachment point of the propanone chain to the phenyl ring.
~129.5Phenyl C HAromatic carbons.
~128.8Phenyl C HAromatic carbons.
~127.2Phenyl C HAromatic carbons.
~66.1-O-C H₂- (Morpholine)Aliphatic carbon adjacent to oxygen.
~55.8C H-NH₃⁺Carbon bearing the amine, deshielded by electronegative nitrogen.
~48.5-N-C H₂- (Morpholine)Aliphatic carbon adjacent to nitrogen (less deshielded than O-CH₂).
~38.2C H₂-PhAliphatic carbon adjacent to the phenyl ring.
2D NMR - Confirming the Connections

The COSY and HSQC spectra are self-validating. The HSQC will link every proton signal in the ¹H spectrum (except the NH₃⁺) to its corresponding carbon in the ¹³C spectrum, confirming the assignments in the tables above. The COSY spectrum provides the final, irrefutable proof of the bonding network.

cluster_mol mol H_c H(c) H_f H(f) H_c->H_f H_g H(g) H_c->H_g H_d1 H(d) H_e1 H(e) H_d1->H_e1

Caption: Key H-H COSY correlations confirming the propanone backbone connectivity.

Part 4: Final Confirmation via Mass Spectrometry Fragmentation

While HRMS gives the parent mass, tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the molecule apart in a predictable way. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe fragment ions that are characteristic of specific structural motifs.

Protocol: Tandem Mass Spectrometry (MS/MS)
  • Instrumentation: An ESI-Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) instrument is used.

  • Parent Ion Selection: The first mass analyzer (Q1) is set to isolate the [M+H]⁺ ion (m/z ~235.14).

  • Fragmentation: The isolated ions are passed into a collision cell (q2) filled with an inert gas (e.g., argon). Collisions with the gas impart energy, causing the ions to fragment.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed by the third mass analyzer (Q3 or TOF).

Predicted Fragmentation Pathway

The fragmentation pattern provides a final layer of validation for the proposed structure.

cluster_frags Key Fragmentation Pathways parent [M+H]⁺ m/z = 235.14 frag1 m/z = 114.07 [Morpholine Acylium Ion] parent->frag1 α-cleavage at C1-C2 frag2 m/z = 122.09 [Phenylpropanamine fragment] parent->frag2 α-cleavage at C1-N frag4 m/z = 86.06 [Morpholinium Ion] parent->frag4 Cleavage of acyl group frag3 m/z = 91.05 [Tropylium Ion] frag2->frag3 Loss of CH₃N

Caption: Proposed ESI-MS/MS fragmentation pathways.

  • α-Cleavage: The most probable fragmentation pathways involve cleavage alpha to the carbonyl and amine groups.

    • Cleavage between C1 and C2 would yield the stable morpholine acylium ion (m/z 114.07) .

    • Cleavage between C2 and C3 can lead to the formation of the tropylium ion (m/z 91.05) , a classic fragment for benzyl-containing compounds.

  • Loss of Neutral Fragments: Loss of the entire acyl-morpholine moiety could lead to a fragment corresponding to protonated 2-amino-1-phenylpropane.

The observation of these specific fragments would serve as definitive proof of the connectivity between the morpholine, carbonyl, and amino-phenylpropane components.

Conclusion

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20232110, 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). Available: [Link].

  • Blanckaert, P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available: [Link].

  • Wikipedia contributors. (2023). Phenmetrazine. Wikipedia, The Free Encyclopedia. Available: [Link].

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Available: [Link].

  • University of Calgary. (n.d.). Sample IR Spectra. Available: [Link].

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride protocol

Application Note & Protocol A Streamlined Protocol for the Synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride: A Key Intermediate for Drug Discovery Abstract This application note provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined Protocol for the Synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride: A Key Intermediate for Drug Discovery

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. This compound incorporates a phenylalaninol backbone, a chiral scaffold of significant interest in medicinal chemistry, and a morpholine moiety, a privileged structure known to improve the pharmacokinetic properties of drug candidates.[1][2] Our method is designed for efficiency and high purity, beginning with the amide coupling of N-Boc-L-phenylalanine and morpholine, followed by a straightforward deprotection and hydrochloride salt formation. This guide explains the causality behind critical experimental choices, provides detailed step-by-step instructions, and includes safety protocols to ensure reliable and safe execution for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The synthesis of novel chemical entities with favorable biological and pharmacological profiles is a cornerstone of modern drug discovery. The target molecule, 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone, combines two structurally important motifs. The core, derived from phenylalanine, presents a versatile chiral backbone found in numerous bioactive compounds.[3] The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a valuable component in molecular design.[2]

The presented protocol addresses the need for a reliable synthesis of this compound. The strategy hinges on two fundamental and high-yielding transformations in organic chemistry:

  • Amide Bond Formation: We employ a modern peptide coupling agent to efficiently link the carboxylic acid of a protected amino acid (N-Boc-L-phenylalanine) with a secondary amine (morpholine). The use of an N-terminal Boc (tert-butyloxycarbonyl) protecting group is critical. It prevents the amine group of phenylalanine from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group, thereby ensuring the regioselectivity of the acylation.

  • Acid-Mediated Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid dissolved in an organic solvent like 1,4-dioxane serves a dual purpose: it efficiently cleaves the acid-labile Boc group and concurrently forms the hydrochloride salt of the desired product, facilitating its isolation and improving its stability and handling characteristics as a crystalline solid.

This approach is designed to be robust, scalable, and yield a high-purity final product suitable for further derivatization or biological screening.

Visualized Reaction Scheme

The overall synthetic pathway is illustrated below.

G cluster_reactants Starting Materials cluster_intermediate Protected Intermediate cluster_product Final Product BocPhe N-Boc-L-phenylalanine BocProduct N-Boc-2-amino-1-(4-morpholinyl) -3-phenyl-1-propanone BocPhe->BocProduct + Morpholine HATU, DIPEA DMF, 0°C to rt Morpholine Morpholine FinalProduct 2-Amino-1-(4-morpholinyl) -3-phenyl-1-propanone hydrochloride BocProduct->FinalProduct 4M HCl in Dioxane rt

Caption: Reaction scheme for the synthesis of the target compound.

Materials, Equipment, and Safety
Reagent/MaterialGradeSupplierCAS No.Notes
N-Boc-L-phenylalanine≥99%Sigma-Aldrich13734-34-4Starting Material
Morpholine≥99%Sigma-Aldrich110-91-8Reagent
HATU≥98%Sigma-Aldrich148893-10-1Coupling Agent
DIPEA≥99.5%Sigma-Aldrich7087-68-5Non-nucleophilic base
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2Reaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction Solvent
4M HCl in 1,4-Dioxane-Sigma-Aldrich7647-01-0Deprotection/Salt Formation
Diethyl EtherAnhydrousFisher Scientific60-29-7Precipitation Solvent
Saturated aq. NaHCO₃-Lab Prepared144-55-8Aqueous Wash
Brine (Saturated aq. NaCl)-Lab Prepared7647-14-5Aqueous Wash
Anhydrous MgSO₄-Fisher Scientific7487-88-9Drying Agent
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, IR spectrometer, and melting point apparatus for characterization

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Morpholine: Corrosive and flammable. Avoid contact with skin and eyes.

  • HATU: Can be explosive under certain conditions. Handle with care and avoid shock or friction.

  • DIPEA (Hünig's base): Corrosive and toxic. Causes severe skin burns and eye damage.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • 4M HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care.[4][5][6]

Refer to the Safety Data Sheet (SDS) for each reagent before commencing work.

Detailed Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-L-phenylalanine (5.31 g, 20.0 mmol, 1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, 80 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the cooled, stirring solution, add HATU (8.36 g, 22.0 mmol, 1.1 equiv.), followed by the dropwise addition of Diisopropylethylamine (DIPEA) (8.7 mL, 50.0 mmol, 2.5 equiv.). Stir for 15 minutes at 0 °C to activate the carboxylic acid. The rationale for using a non-nucleophilic base like DIPEA is to scavenge the acid formed during the reaction without competing with the primary nucleophile (morpholine).

  • Nucleophile Addition: Add morpholine (1.92 mL, 22.0 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL).

    • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 x 100 mL), water (1 x 100 mL), and finally with brine (1 x 100 mL). The bicarbonate wash is crucial for removing unreacted HATU byproducts and any acidic residues.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dissolution: Dissolve the crude N-Boc protected intermediate from Step 1 in a minimal amount of ethyl acetate or dichloromethane (approx. 20 mL).

  • Acidification: To this solution, add 4M HCl in 1,4-dioxane (25 mL, 100 mmol, 5.0 equiv.) dropwise at room temperature. The large excess of HCl ensures complete and rapid cleavage of the Boc group.

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Isolation:

    • Add anhydrous diethyl ether (approx. 100 mL) to the reaction mixture to facilitate complete precipitation of the product. Diethyl ether is used as an anti-solvent because the hydrochloride salt is insoluble in it.

    • Stir the resulting slurry for 30 minutes.

    • Collect the white solid by vacuum filtration using a Büchner funnel.[7]

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual non-polar impurities.

  • Drying: Dry the purified white solid under high vacuum to a constant weight.

Experimental Workflow Visualization

G start Dissolve N-Boc-Phe in Anhydrous DMF cool Cool to 0°C start->cool add_reagents Add HATU & DIPEA (Activate Carboxylic Acid) cool->add_reagents add_morpholine Add Morpholine add_reagents->add_morpholine react_1 Stir 12-16h at rt (Monitor by TLC) add_morpholine->react_1 workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) react_1->workup concentrate Concentrate via Rotary Evaporation workup->concentrate crude_inter Crude Protected Intermediate concentrate->crude_inter dissolve_2 Dissolve in EtOAc/DCM crude_inter->dissolve_2 deprotect Add 4M HCl in Dioxane dissolve_2->deprotect react_2 Stir 2-4h at rt deprotect->react_2 precipitate Precipitate with Diethyl Ether react_2->precipitate filter Vacuum Filtration precipitate->filter dry Dry Under High Vacuum filter->dry final_product Pure Final Product (White Solid) dry->final_product

Caption: Step-by-step experimental workflow diagram.

Expected Results and Characterization

The final product, 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, is expected to be a white to off-white crystalline solid.

PropertyExpected Value
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.4-8.1 (br s, 3H, NH₃⁺), 7.4-7.2 (m, 5H, Ar-H), 4.6-4.4 (m, 1H, CH-NH₃⁺), 3.7-3.4 (m, 8H, morpholine-H), 3.2-3.0 (m, 2H, CH₂-Ph)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.0 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.2 (Ar-CH), 55.0 (CH-NH₃⁺), 45.5 (morpholine-CH₂), 42.0 (morpholine-CH₂), 36.0 (CH₂-Ph)
FT-IR (KBr, cm⁻¹) ~3000-2800 (N-H stretch, amine salt), ~1650 (C=O stretch, amide), ~1600, 1495 (C=C stretch, aromatic)
References
  • Organic Syntheses. v98p0374-2.jpg. [Online]. Available: [Link].

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Online]. Available: [Link].

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Online]. Available: [Link].

  • Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. [Online]. Available: .
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Online]. Available: [Link].

  • PubChem. 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). [Online]. Available: [Link].

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Online]. Available: [Link].

  • Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. [Online]. Available: .
  • PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. [Online]. Available: [Link].

  • ChemSynthesis. 2-amino-1-phenyl-1-propanone. [Online]. Available: [Link].

  • LookChem. 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. [Online]. Available: [Link].

Sources

Application

Application Note: A High-Yield, Scalable Synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the α-Amino Morpholine Amide Scaffold The morpholine heterocycle is a privileged scaffold in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the α-Amino Morpholine Amide Scaffold

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1] Similarly, α-amino ketone and amide moieties derived from natural amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, including enzyme inhibitors and receptor modulators.[2][3] The target molecule, 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, combines these critical features. It is an amide derivative of the natural amino acid L-phenylalanine, presenting a versatile chiral intermediate for drug discovery and development. This document provides a detailed, robust, and high-yield synthetic protocol for its preparation, designed for scalability and reproducibility in a research or process development setting.

Synthetic Strategy and Mechanistic Rationale

A retrosynthetic analysis of the target compound identifies L-phenylalanine as the logical and cost-effective chiral starting material. The synthesis is designed as a three-step sequence that prioritizes high conversion, ease of purification, and preservation of stereochemical integrity.

Core Principles of the Synthetic Design:

  • Amine Protection: The nucleophilic α-amino group of phenylalanine must be temporarily protected to prevent self-condensation and other side reactions during the activation of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the planned coupling conditions and its clean, acid-labile deprotection mechanism.[4][5]

  • Amide Bond Formation: The crucial C-N bond formation between the protected phenylalanine and morpholine requires activation of the carboxylic acid. An in-situ activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) is chosen. This method is known for high efficiency, mild reaction conditions, and the formation of a water-soluble urea byproduct, simplifying purification.[6]

  • Deprotection and Salt Formation: The final step involves the removal of the Boc group and concurrent formation of the hydrochloride salt. This is efficiently achieved in a single step using a solution of hydrogen chloride (HCl) in an anhydrous solvent, which cleaves the Boc group and precipitates the desired product as a stable, crystalline hydrochloride salt.[7][8]

The overall synthetic workflow is visualized below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A L-Phenylalanine B Boc-Anhydride (Boc)₂O Base (e.g., NaHCO₃) Dioxane/Water C N-Boc-L-Phenylalanine B->C D Morpholine EDC, DMAP DCM E N-Boc-2-amino-1-(4-morpholinyl)- 3-phenyl-1-propanone C->E F HCl in 1,4-Dioxane G 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride (Final Product) E->G

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as EDC, DMAP, and HCl solutions are corrosive and/or toxic and must be handled with care.

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid (N-Boc-L-Phenylalanine)
  • Reaction Setup: To a 1 L round-bottom flask, add L-phenylalanine (50.0 g, 0.30 mol) and deionized water (250 mL). Stir to create a suspension.

  • Base Addition: Add a solution of sodium bicarbonate (76.0 g, 0.90 mol) in water (250 mL) portion-wise to the suspension.

  • Reagent Addition: Add 1,4-dioxane (250 mL) to the flask. To this stirring biphasic mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (72.7 g, 0.33 mol) in 1,4-dioxane (100 mL) dropwise over 1 hour at room temperature.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-16 hours. The reaction mixture should become a clear, single phase. Monitor the reaction for completion by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up:

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the dioxane.

    • Transfer the remaining aqueous solution to a 2 L separatory funnel and wash with ethyl acetate (2 x 200 mL) to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M aqueous HCl. A white precipitate will form.

    • Extract the product into ethyl acetate (3 x 250 mL).

    • Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.

  • Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexane mixture. Dry the final product under vacuum.

Step 2: Synthesis of tert-butyl ((S)-1-(morpholino)-1-oxo-3-phenylpropan-2-yl)carbamate
  • Reaction Setup: To an oven-dried 1 L round-bottom flask under an argon atmosphere, add N-Boc-L-phenylalanine (66.3 g, 0.25 mol), 4-dimethylaminopyridine (DMAP) (3.05 g, 0.025 mol), and anhydrous dichloromethane (DCM) (500 mL). Stir until all solids dissolve.

  • Amine Addition: Add morpholine (24.0 g, 26.1 mL, 0.275 mol) to the solution.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (57.5 g, 0.30 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor for completion by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up:

    • Transfer the reaction mixture to a 2 L separatory funnel.

    • Wash sequentially with 1 M aqueous HCl (2 x 200 mL), saturated aqueous sodium bicarbonate (2 x 200 mL), and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a viscous oil or solid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethyl acetate/heptane.

Step 3: Synthesis of (S)-2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride
  • Reaction Setup: Dissolve the purified product from Step 2 (e.g., 67.0 g, 0.20 mol) in ethyl acetate (200 mL) in a 500 mL flask equipped with a magnetic stirrer.

  • HCl Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (150 mL, 0.60 mol) dropwise. Gas evolution (isobutylene) will be observed.

  • Precipitation: A white precipitate will form during the addition. After the addition is complete, allow the slurry to stir at 0 °C for 1 hour, and then at room temperature for an additional 2 hours.

  • Isolation:

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake with cold ethyl acetate (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield the final hydrochloride salt as a white to off-white crystalline solid.

Quantitative Data and Characterization

The following table summarizes the expected results for a synthesis starting with 50.0 g of L-phenylalanine.

ParameterStep 1: N-ProtectionStep 2: Amide CouplingStep 3: Deprotection/SaltOverall
Starting Material L-PhenylalanineN-Boc-L-PhenylalanineBoc-protected AmideL-Phenylalanine
Molecular Weight ( g/mol ) 165.19265.32334.42165.19
Product MW ( g/mol ) 265.32334.42270.76270.76
Theoretical Yield (g) 80.383.667.781.9
Typical Actual Yield (g) 76.376.963.663.6
Typical Yield (%) 95%92%94%~78%
Purity (by HPLC) >98%>98% (after purif.)>99%>99%

Expected Characterization Data for Final Product:

  • Appearance: White crystalline solid

  • Melting Point: 215-220 °C (decomposes)

  • ¹H NMR (400 MHz, D₂O): δ 7.40-7.20 (m, 5H, Ar-H), 4.45 (t, 1H), 3.80-3.50 (m, 8H, morpholine CH₂), 3.30 (dd, 1H), 3.15 (dd, 1H).

  • Mass Spec (ESI+): m/z = 235.14 [M+H]⁺ (for free base)

Process Optimization and Troubleshooting

  • Causality in Amide Coupling: The use of DMAP as a catalyst in Step 2 is crucial. It acts as an acyl transfer agent, forming a highly reactive intermediate with the EDC-activated acid, which is then rapidly attacked by the morpholine nitrogen. This minimizes side reactions and drives the reaction to completion. Maintaining a low temperature (0 °C) during EDC addition is critical to prevent racemization and decomposition of the activated species.

  • Anhydrous Conditions: Steps 2 and 3 must be conducted under anhydrous conditions. Moisture will hydrolyze the activated acid intermediate in Step 2 and quench the reaction. In Step 3, water can interfere with the precipitation of the hydrochloride salt, leading to a lower yield or an oily product.

  • Troubleshooting Low Yields:

    • Step 1: Incomplete reaction may be due to insufficient base or (Boc)₂O. Ensure vigorous stirring to maintain homogeneity.

    • Step 2: Poor quality EDC or wet solvent are common culprits. Use freshly opened reagents and anhydrous solvents. If the reaction stalls, an additional portion of EDC can be added.

    • Step 3: Incomplete precipitation can occur if the solvent is not sufficiently non-polar. If the product oils out, trituration with diethyl ether can often induce crystallization.

G cluster_0 Self-Validating Protocol Logic Start Start: L-Phenylalanine Protect Boc Protection Start->Protect QC1 QC Check: NMR/TLC confirms N-Boc-Phe Protect->QC1 QC1->Protect Fail: Repurify/Rerun Couple EDC/DMAP Coupling with Morpholine QC1->Couple Pass QC2 QC Check: LCMS confirms Boc-Amide Couple->QC2 QC2->Couple Fail: Repurify/Rerun Deprotect HCl Deprotection & Salt Formation QC2->Deprotect Pass End Final Product: QC Confirmed (NMR, HPLC, MP) Deprotect->End

Caption: Self-validating system with quality control checkpoints.

References

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • El-Emary, T. I. (2016). Response to "How can we do the deprotection of boc-amino acids using hcl?". ResearchGate. Available at: [Link][7]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Vale, N., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link][6]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link][8]

  • Kotha, S., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 28-46. Available at: [Link][2]

  • ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Available at: [Link][9]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link][4]

  • ResearchGate. Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Available at: [Link][3]

Sources

Method

Application Notes and Protocols: In Vivo Preclinical Assessment of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride

Introduction 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride is a synthetic derivative of cathinone. The substituted cathinone class of compounds has been a focal point in medicinal chemistry and pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride is a synthetic derivative of cathinone. The substituted cathinone class of compounds has been a focal point in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its members, which often target the central nervous system (CNS). Structurally characterized by a β-keto-phenethylamine core, modifications to the aromatic ring, the α-carbon, or the amino group can significantly alter their pharmacological profile. These compounds frequently act as monoamine transporter inhibitors or releasing agents, thereby modulating synaptic concentrations of dopamine, norepinephrine, and serotonin.

This document provides a comprehensive guide for the in-di vivo preclinical evaluation of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. The experimental design detailed herein is structured to elucidate its potential psychostimulant, reinforcing, and toxicological properties. The protocols are designed to be self-validating, incorporating essential controls and providing a clear rationale for each experimental choice, ensuring the generation of robust and reproducible data for researchers in drug development and neuroscience.

Part 1: Pharmacokinetic Profiling and Dose-Range Finding

A prerequisite to any pharmacodynamic evaluation is a thorough understanding of the compound's pharmacokinetic (PK) profile. This ensures that the selected doses and administration routes in subsequent behavioral assays result in relevant brain exposure.

In Vivo Pharmacokinetic Study

Objective: To determine the key PK parameters of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, including its half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Intravenous (IV) administration (1 mg/kg)

    • Intraperitoneal (IP) administration (10 mg/kg)

    • Oral gavage (PO) administration (20 mg/kg)

  • Procedure:

    • Administer the compound via the respective routes.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

    • Centrifuge blood samples to separate plasma.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Intraperitoneal (10 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 5001200800
Tmax (min) 53060
t½ (min) 90110120
Bioavailability (%) 1007040
Dose-Range Finding Study

Objective: To identify a range of doses that elicit a behavioral response without causing overt toxicity.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Procedure:

    • Administer escalating doses of the compound (e.g., 1, 5, 10, 25, 50 mg/kg, IP).

    • Observe the animals for a minimum of 4 hours, scoring for signs of toxicity such as stereotypy, convulsions, and mortality.

    • This initial screen will inform the dose selection for subsequent behavioral assays.

Part 2: Core Behavioral Pharmacodynamics

This section outlines key in vivo assays to characterize the psychostimulant and reinforcing effects of the compound, which are hallmark features of many substituted cathinones.

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of the compound on spontaneous locomotor activity.

Experimental Protocol:

  • Apparatus: Open field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Acclimate mice to the open field for 30 minutes.

    • Administer vehicle or varying doses of the compound (e.g., 1, 5, 10, 25 mg/kg, IP).

    • Immediately place the mice back into the open field and record locomotor activity (e.g., distance traveled, rearing frequency) for 90 minutes.

  • Rationale: An increase in locomotor activity is indicative of a psychostimulant effect, a common characteristic of compounds that enhance dopamine signaling.

Diagram 1: Experimental Workflow for Locomotor Activity

G cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis acclimate Acclimate mice to open field (30 min) inject Administer Vehicle or Compound (IP) acclimate->inject Post-Acclimation record Record locomotor activity (90 min) inject->record Immediate Placement analyze Analyze distance traveled, rearing, etc. record->analyze Data Collection Complete

Caption: Workflow for assessing psychostimulant effects.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding and reinforcing properties of the compound.

Experimental Protocol:

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Phases:

    • Pre-Conditioning (Day 1): Allow mice to freely explore both chambers for 15 minutes to determine initial preference.

    • Conditioning (Days 2-5): On alternate days, confine mice to one chamber after administration of the compound and to the other chamber after vehicle administration.

    • Post-Conditioning (Day 6): Allow drug-free mice to freely explore both chambers for 15 minutes.

  • Data Analysis: An increase in time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase indicates a rewarding effect.

Diagram 2: Conditioned Place Preference Protocol

G cluster_pre Day 1: Pre-Conditioning cluster_cond Days 2-5: Conditioning cluster_post Day 6: Post-Conditioning pre_test Baseline Preference Test (15 min) day2 Day 2: Compound + Paired Chamber pre_test->day2 Start Conditioning day3 Day 3: Vehicle + Unpaired Chamber day4 Day 4: Compound + Paired Chamber day5 Day 5: Vehicle + Unpaired Chamber post_test Preference Test (Drug-Free) (15 min) day5->post_test End Conditioning

Caption: Timeline for the Conditioned Place Preference assay.

Part 3: Mechanistic Insights and Neurochemical Analysis

To understand how 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride exerts its effects, it is crucial to investigate its interaction with key neurotransmitter systems.

In Vivo Microdialysis

Objective: To measure real-time changes in extracellular levels of dopamine, serotonin, and norepinephrine in the brain following compound administration.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats with surgically implanted microdialysis probes in a brain region of interest (e.g., nucleus accumbens).

  • Procedure:

    • After a recovery period, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer the compound (IP) and continue collecting dialysate samples at regular intervals.

    • Analyze the concentration of monoamines in the dialysate using HPLC with electrochemical detection.

  • Rationale: This technique provides direct evidence of the compound's effect on neurotransmitter release and reuptake in a behaviorally relevant context.

Diagram 3: Hypothetical Monoamine Transporter Interaction

G compound 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone dat Dopamine Transporter (DAT) compound->dat Inhibits Reuptake sert Serotonin Transporter (SERT) compound->sert Inhibits Reuptake net Norepinephrine Transporter (NET) compound->net Inhibits Reuptake synapse Increased Synaptic Monoamines dat->synapse Leads to sert->synapse Leads to net->synapse Leads to behavior Psychostimulant & Reinforcing Effects synapse->behavior Mediates

Caption: Postulated mechanism of action via monoamine transporters.

Part 4: Safety and Toxicological Assessment

A preliminary assessment of the compound's safety profile is essential.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Experimental Protocol:

  • Animal Model: Male and female Swiss Webster mice.

  • Procedure:

    • Administer a wide range of single doses of the compound via the intended route of human administration (if known) or a relevant preclinical route (e.g., IP).

    • Observe animals for 14 days for mortality and clinical signs of toxicity.

    • Conduct a gross necropsy on all animals.

  • Guidelines: This study should be conducted in accordance with OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar guidelines.

Conclusion

The in vivo experimental design outlined in these application notes provides a robust framework for the initial characterization of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. By systematically evaluating its pharmacokinetic profile, behavioral effects, neurochemical mechanisms, and acute toxicity, researchers can generate a comprehensive data package. This information is critical for understanding its potential as a CNS-active agent and for making informed decisions regarding its further development or risk assessment. All experiments should be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.

References

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

  • Principles of good laboratory practice (GLP). World Health Organization. [Link]

  • Guide for the Care and Use of Laboratory Animals, Eighth Edition. The National Academies Press. [Link]

Application

Application Note: A Validated HPLC Method for the Quantification of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, a key ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, a key pharmaceutical intermediate. The developed isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride is an aminoketone derivative of significant interest in pharmaceutical development. Accurate and reliable quantification of this compound is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. The molecular structure, featuring a phenyl ring and a ketone group, provides a chromophore amenable to UV detection. The presence of a secondary amine necessitates careful control of the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention and symmetrical peak shapes in reversed-phase chromatography.[1] This application note addresses these challenges by providing a scientifically sound and rigorously validated HPLC method.

Method Development: Rationale and Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic HPLC method. A reversed-phase approach was selected due to its versatility and suitability for compounds of moderate polarity.

  • Column Selection: A C18 stationary phase was chosen as it is the most widely used for the separation of a broad range of pharmaceutical compounds.[2][3] The hydrophobic C18 ligands provide effective retention for the phenyl group of the analyte. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm) was selected to ensure a balance between efficiency and backpressure.[3]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.

    • Aqueous Component: A phosphate buffer was selected due to its buffering capacity in the mid-pH range.[4] To ensure the analyte, a secondary amine, is consistently protonated and exhibits good peak shape, the pH of the mobile phase was set to 3.0. This is well below the typical pKa of similar amines, preventing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[1]

    • Organic Modifier: Acetonitrile was chosen as the organic solvent due to its low viscosity and UV transparency. The ratio of the aqueous buffer to acetonitrile was optimized to achieve a reasonable retention time and good resolution from any potential impurities.

  • Detection Wavelength: The analyte possesses a phenylpropanone chromophore. Based on similar structures, a UV absorption maximum is anticipated in the range of 250-280 nm.[5][6] For this method, a detection wavelength of 254 nm was selected as a robust starting point, offering good sensitivity. This would be definitively determined during method development by scanning the UV spectrum of a standard solution.

Experimental Protocols

Materials and Reagents
  • 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of deionized water.

    • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 600 mL of the filtered buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging.

  • Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the range of 10 µg/mL to 150 µg/mL.

Analytical Procedure Workflow

Analytical Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sst System Suitability Test prep_mobile->sst prep_std Prepare Standard Solutions prep_std->sst prep_sample Prepare Sample Solutions analysis Inject Standards & Samples prep_sample->analysis sst->analysis If Pass integrate Integrate Peaks analysis->integrate calculate Calculate Concentration integrate->calculate

Figure 1: A schematic of the analytical workflow from preparation to final calculation.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[7][8] A working standard solution (e.g., 100 µg/mL) is injected five times, and the following parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method must be performed to demonstrate its suitability for the intended purpose.[9][10]

Method Validation Logic cluster_precision Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Figure 2: Logical flow of the HPLC method validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Analyze a solution of the analyte and compare it to a sample that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

    • Peak purity analysis using a photodiode array (PDA) detector can further support the specificity of the method.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Analyze the prepared standard solutions over a range of 10% to 150% of the nominal working concentration (e.g., 10-150 µg/mL).

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of the method is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicate samples at each concentration level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

The precision of the method is expressed as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., ± 2% acetonitrile)

    • Analyze a sample under each of these modified conditions and evaluate the impact on the system suitability parameters and the final result.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not deviate significantly from the nominal values.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. The method is straightforward, utilizing common HPLC instrumentation and reagents. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy data for drug development and quality control professionals.

References

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Jain, A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 987-994. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2017, October 5). Why C18 Is the Top Stationary Phase Choice. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing the Mobile Phases. Retrieved from [Link]

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Overview of the Synthesis Pathway

The synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride can be effectively achieved through a Mannich-type reaction, a classic method for the formation of β-amino ketones.[1] This approach involves the aminoalkylation of an enolizable ketone with a non-enolizable aldehyde and a secondary amine. In this specific synthesis, the key building blocks are acetophenone (or a derivative), formaldehyde (or its equivalent, paraformaldehyde), and morpholine. The resulting Mannich base is then typically converted to its hydrochloride salt for improved stability and handling.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_reaction Mannich Reaction cluster_workup Work-up & Purification Acetophenone Acetophenone Reaction_Vessel Reaction Vessel (Solvent, Heat) Acetophenone->Reaction_Vessel Formaldehyde Formaldehyde (or Paraformaldehyde) Formaldehyde->Reaction_Vessel Morpholine_HCl Morpholine Hydrochloride Morpholine_HCl->Reaction_Vessel Mannich_Base 2-Amino-1-(4-morpholinyl) -3-phenyl-1-propanone Reaction_Vessel->Mannich_Base Extraction Extraction Mannich_Base->Extraction Crystallization Crystallization Extraction->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Final Product: Hydrochloride Salt Filtration_Drying->Final_Product Analysis Analysis Final_Product->Analysis QC Analysis (HPLC, NMR, MS) Protocol_Flow Start Start Prep_Morpholine_HCl 1. Prepare Morpholine HCl in Ethanol Start->Prep_Morpholine_HCl Mannich_Reaction 2. Add Acetophenone & Paraformaldehyde Heat to Reflux (4-6h) Prep_Morpholine_HCl->Mannich_Reaction Workup 3. Cool, Concentrate, Basify & Extract Mannich_Reaction->Workup Salt_Formation 4. Dissolve in Isopropanol Add HCl Solution Workup->Salt_Formation Crystallization 5. Precipitate & Isolate Product Salt_Formation->Crystallization Drying 6. Wash & Dry Final Product Crystallization->Drying End End Drying->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride Against Standard Monoamine Reuptake Inhibitors

Introduction: Unveiling the Pharmacological Potential of a Novel Phenylpropanone Derivative In the landscape of central nervous system (CNS) drug discovery, the family of substituted cathinones and related phenylpropanon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Phenylpropanone Derivative

In the landscape of central nervous system (CNS) drug discovery, the family of substituted cathinones and related phenylpropanone derivatives continues to be of significant interest due to their potent modulation of monoamine neurotransmitter systems.[1][2] This guide introduces a novel compound, 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, for which there is a notable absence of published efficacy data. Based on its structural characteristics—a phenylpropanone backbone common to psychostimulants and a morpholine ring known to impart favorable pharmacokinetic and pharmacodynamic properties in CNS-active drugs—we hypothesize that this compound functions as a monoamine reuptake inhibitor.[3][4] The morpholine moiety, in particular, is a versatile scaffold in medicinal chemistry, often utilized to enhance blood-brain barrier permeability and modulate receptor affinity.[3][4][5]

This guide provides a comprehensive framework for evaluating the efficacy of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride. We will compare its hypothesized action with a panel of well-characterized standard reference compounds, each selected to elucidate a specific aspect of its potential mechanism of action. The primary objective is to equip researchers with the foundational knowledge and detailed experimental protocols necessary to rigorously assess this and similar novel compounds.

Our comparative analysis will focus on the following standard reference compounds:

  • Cocaine: A non-selective monoamine reuptake inhibitor, serving as a benchmark for broad-spectrum activity.[6][7]

  • d-Amphetamine: Primarily a monoamine releasing agent, included to differentiate between reuptake inhibition and neurotransmitter efflux.[7][8]

  • GBR-12909: A highly selective dopamine transporter (DAT) inhibitor.[9]

  • Nisoxetine: A potent and selective norepinephrine transporter (NET) inhibitor.[10][11]

  • Fluoxetine: A selective serotonin transporter (SERT) inhibitor.[12][13]

Through a series of detailed in vitro and in vivo experimental protocols, this guide will outline a systematic approach to characterizing the potency and selectivity of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, providing a robust methodology for its potential development and application in neuroscience research.

In Vitro Efficacy Assessment: Monoamine Transporter Inhibition Profile

The primary in vitro method for characterizing the efficacy of a putative monoamine reuptake inhibitor is to determine its potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is typically achieved through neurotransmitter uptake inhibition assays using either synaptosomes or cell lines stably expressing the respective transporters.

Comparative In Vitro Efficacy of Standard Reference Compounds

The following table summarizes the inhibitory constants (Ki, in nM) for our selected reference compounds at human monoamine transporters, providing a benchmark for the expected potency and selectivity of a novel compound.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Mechanism
Cocaine 230480740Non-selective Reuptake Inhibitor
d-Amphetamine 6407038000Releasing Agent
GBR-12909 1>100>100Selective DAT Inhibitor
Nisoxetine 5050.46158Selective NET Inhibitor
Fluoxetine 41806601Selective SERT Inhibitor

Note: These values are compiled from various sources and may vary depending on the specific experimental conditions.[6][7][10][13]

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

The following diagram illustrates the general workflow for a neurotransmitter uptake inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare synaptosomes or HEK-293 cells expressing DAT, NET, or SERT prep2 Plate cells in 96-well plates prep1->prep2 assay1 Pre-incubate cells with test compound or reference drug prep2->assay1 assay2 Add radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) assay1->assay2 assay3 Incubate to allow uptake assay2->assay3 assay4 Terminate uptake by rapid washing with ice-cold buffer assay3->assay4 analysis1 Lyse cells and measure radioactivity using liquid scintillation counting assay4->analysis1 analysis2 Calculate % inhibition relative to control analysis1->analysis2 analysis3 Determine IC50 values from concentration-response curves analysis2->analysis3

Figure 1: General workflow for a neurotransmitter uptake inhibition assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay in HEK-293 Cells

This protocol describes a method for determining the IC50 values of a test compound at the human dopamine, norepinephrine, and serotonin transporters expressed in HEK-293 cells.

Materials:

  • HEK-293 cells stably expressing hDAT, hNET, or hSERT

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Test compound (2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride) and reference compounds (cocaine, GBR-12909, nisoxetine, fluoxetine)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-293 cells expressing the transporter of interest in T75 flasks.

    • The day before the assay, seed the cells into poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

    • Prepare serial dilutions of the test and reference compounds in KRH buffer.

  • Uptake Inhibition:

    • Add the compound dilutions to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.[6]

    • Initiate the uptake reaction by adding the respective [³H]-labeled neurotransmitter (final concentration typically at or below the Km for the transporter).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[6]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.[6]

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Quantification and Analysis:

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Efficacy Assessment: Behavioral Pharmacology

To complement the in vitro findings, in vivo behavioral assays are crucial for understanding the physiological and psychological effects of the test compound. Locomotor activity and drug discrimination paradigms are standard methods for evaluating the stimulant and subjective effects of novel psychoactive substances.

Experimental Workflow: In Vivo Behavioral Assays

The following diagram outlines the workflow for locomotor activity and drug discrimination studies.

G cluster_locomotor Locomotor Activity cluster_drug_discrim Drug Discrimination loco1 Habituate animals to the testing environment loco2 Administer test compound, reference drug, or vehicle loco1->loco2 loco3 Place animal in locomotor activity chamber loco2->loco3 loco4 Record activity (e.g., distance traveled) over a set time period loco3->loco4 dd1 Train animals to discriminate between a reference drug (e.g., cocaine) and vehicle dd2 Administer test compound dd1->dd2 dd3 Assess lever selection (drug-appropriate vs. vehicle-appropriate) dd2->dd3 dd4 Determine if the test compound generalizes to the training drug dd3->dd4

Figure 2: Workflow for in vivo behavioral assays.

Detailed Protocol: Locomotor Activity Assessment in Mice

This protocol is designed to measure the stimulant effects of a test compound on spontaneous locomotor activity in mice.[14][15]

Materials:

  • Male C57BL/6J mice

  • Locomotor activity chambers equipped with infrared beams

  • Test compound, reference drugs (cocaine, amphetamine), and vehicle (e.g., saline)

  • Animal scale

Procedure:

  • Habituation:

    • For several days prior to testing, handle the mice and habituate them to the locomotor activity chambers and injection procedure (with vehicle) to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • On the test day, weigh each mouse and administer the test compound, a reference drug, or vehicle via intraperitoneal (IP) injection.

  • Data Collection:

    • Immediately after injection, place the mouse in the center of the locomotor activity chamber.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for a total of 60-120 minutes.[14]

  • Data Analysis:

    • Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Generate dose-response curves to determine the dose-dependent effects of the test compound on locomotor activity.

Detailed Protocol: Drug Discrimination in Rats

This protocol uses a two-lever operant conditioning paradigm to assess whether a test compound produces subjective effects similar to a known psychostimulant, such as cocaine.[16][17]

Materials:

  • Male Sprague-Dawley rats

  • Standard two-lever operant conditioning chambers

  • Reinforcers (e.g., food pellets or sucrose solution)

  • Training drug (e.g., cocaine), test compound, and vehicle

Procedure:

  • Training:

    • Food or water restrict the rats to motivate lever pressing.

    • Train the rats to press one lever for reinforcement after administration of the training drug (e.g., 10 mg/kg cocaine, IP) and the other lever after administration of vehicle.

    • Training sessions are conducted daily until the rats reliably select the correct lever (>80% accuracy) based on the injection they received.

  • Testing:

    • Once trained, administer various doses of the test compound and assess which lever the rats predominantly press.

    • "Full generalization" is said to occur if the rats predominantly press the drug-associated lever. "Partial generalization" occurs if there is a mixed response. No generalization occurs if the rats press the vehicle-associated lever.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-associated lever for each dose of the test compound.

    • Generate a dose-response curve to determine the dose at which the test compound produces maximal generalization to the training drug.

Discussion and Interpretation of Expected Results

The collective data from these in vitro and in vivo experiments will provide a comprehensive pharmacological profile of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride.

  • In Vitro Profile: The IC50 or Ki values at DAT, NET, and SERT will reveal the compound's potency and selectivity. A low nanomolar affinity at one transporter with significantly higher values at the others would indicate selectivity. For instance, a profile similar to GBR-12909 would suggest a selective DAT inhibitor. Conversely, similar potencies across all three transporters would classify it as a non-selective inhibitor, akin to cocaine.[6]

  • In Vivo Profile: The locomotor activity data will indicate the compound's stimulant or depressant effects. A dose-dependent increase in locomotion is characteristic of psychostimulants. The drug discrimination results will provide insight into the subjective effects of the compound. Generalization to cocaine would suggest a similar, cocaine-like subjective experience, which is often predictive of abuse liability.

References

  • Potencies of Cocaine Methiodide on Major Cocaine Targets in Mice. PMC.
  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition.
  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed.
  • GBR 12909 dihydrochloride | Dopamine Transporters. Tocris Bioscience.
  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central.
  • Fluoxetine (Prozac)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor (CAS 57754-86-6).
  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC - PubMed Central.
  • Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks. PMC - PubMed Central.
  • Neuropharmacology of Synthetic C
  • Locomotor Activity Test SOP (Portland VA Medical Center).
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  • modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass.
  • Fluoxetine. Wikipedia.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Drug Discrimination Protocol.
  • Nisoxetine. Wikipedia.
  • Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central.
  • Cathinone derivatives: A review of their chemistry, pharmacology and toxicology | Request PDF.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic.
  • Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central - NIH.
  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? | JACS Au.
  • The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female r
  • Drug discrimination test box - Maze Engineers. Conduct Science.
  • Fluoxetine (Prozac)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • The role of training dose in drug discrimin
  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC.
  • Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism | PNAS.
  • Locomotor activity of mice | PPTX. Slideshare.
  • Graphical comparison of the estimated fluoxetine pharmacokinetics...
  • Nisoxetine | NET Inhibitor. MedchemExpress.com.
  • The ability of the dopamine reuptake inhibitor GBR 12909 (3, 10, 30,...
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Module 21 - Operant Conditioning. YouTube.
  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. PMC - NIH.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Amphetamine.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
  • Locomotor Sensitiz
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central.
  • Fluoxetine pharmacokinetics and tissue distribution suggest a possible role in reducing SARS-CoV-2 titers.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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Comparative

A Head-to-Head Comparison of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone Hydrochloride and its Analogs: A Guide for Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the aminopropiophenone scaffold has emerged as a privileged structure, offering a versatile platform for modulating monoamine neurotransmitter systems. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the aminopropiophenone scaffold has emerged as a privileged structure, offering a versatile platform for modulating monoamine neurotransmitter systems. Among the myriad of derivatives, 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride represents a compound of significant interest. This guide provides a comprehensive head-to-head comparison of this morpholinyl derivative with other key propanone analogs, grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of this compound class and inform the design of next-generation therapeutic agents.

Introduction: The Rationale for the Morpholinyl Moiety

The selection of a heterocyclic ring system is a pivotal decision in medicinal chemistry, profoundly influencing a compound's pharmacological profile, metabolic stability, and overall drug-like properties. The incorporation of a morpholine ring, as seen in our lead compound, is a deliberate design choice rooted in several key principles.[1][2][3] Unlike the more lipophilic and basic piperidine or pyrrolidine rings, the morpholine moiety introduces a polar ether linkage. This seemingly subtle modification can have a cascade of beneficial effects, including attenuated basicity, which can reduce off-target interactions with aminergic GPCRs, and improved aqueous solubility, a desirable pharmacokinetic property.[1][3] Furthermore, the morpholine ring is generally associated with a more favorable safety profile and metabolic stability, as it is less prone to the CYP450-mediated metabolism often observed with other N-alkyl substituents.[4]

This guide will explore these theoretical advantages through the lens of a comparative analysis with analogous propanone derivatives, specifically those bearing piperidine and pyrrolidine rings. We will delve into the synthetic considerations, compare their anticipated pharmacological activities based on established SAR for related cathinone derivatives, and provide robust in vitro protocols for their empirical evaluation.

Synthetic Strategies: A Modular Approach to Propanone Derivatives

The synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone and its analogs can be approached through a convergent and modular strategy, allowing for the facile introduction of diverse heterocyclic moieties in the final steps. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of 2-Amino-1-(heterocyclyl)-3-phenyl-1-propanone Hydrochlorides

Step 1: α-Bromination of 3-phenyl-1-propanone

  • To a solution of 3-phenyl-1-propanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-phenyl-1-propanone, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of NBS provides a reliable and selective method for α-bromination of the ketone. The acidic catalyst facilitates the enolization of the ketone, which is the reactive species in the bromination reaction.

Step 2: Nucleophilic Substitution with Heterocycles

  • Dissolve the crude 2-bromo-3-phenyl-1-propanone (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add the desired heterocycle (morpholine, piperidine, or pyrrolidine) (2.2 equivalents) to the solution. The excess heterocycle acts as both the nucleophile and a base to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture at 50-60 °C for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 1-(heterocyclyl)-3-phenyl-1-propanone derivative.

Causality Behind Experimental Choices: A polar aprotic solvent is chosen to facilitate the SN2 reaction between the α-bromo ketone and the heterocyclic amine. Heating is employed to increase the reaction rate. An excess of the amine is used to drive the reaction to completion and avoid the need for an additional base.

Step 3: α-Amination

  • The introduction of the amino group at the α-position can be achieved through various methods, including reductive amination of a corresponding α-keto derivative or through more complex multi-step sequences. For the purpose of this guide, we will consider a direct amination approach for simplicity, while acknowledging that other routes may be more efficient. A more practical approach would involve starting with phenylalanine as a chiral precursor to set the stereochemistry of the amino group early in the synthesis.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 2-amino-1-(heterocyclyl)-3-phenyl-1-propanone free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices: The hydrochloride salt form is typically preferred for pharmaceutical compounds due to its improved stability, crystallinity, and aqueous solubility compared to the free base.

Head-to-Head Comparison: A Structure-Activity Relationship Perspective

DerivativeHeterocyclic RingKey Structural FeaturesPredicted Primary ActivityRationale based on SAR of Cathinones
Lead Compound MorpholinePolar ether linkage, lower basicityBalanced DAT/NET inhibitionThe morpholine ring is expected to confer a more balanced affinity for DAT and NET, with potentially lower SERT activity compared to more lipophilic analogs. The polarity may reduce blood-brain barrier penetration but could also lead to a more favorable safety profile.[1][3]
Analog A PiperidineMore lipophilic and basic than morpholinePotent DAT/NET inhibitionThe increased lipophilicity and basicity of the piperidine ring generally lead to higher affinity for DAT and NET.[5][7] This may result in a more potent compound but could also be associated with a higher risk of abuse liability and off-target effects.
Analog B PyrrolidineSmaller, more constrained ring systemPotent DAT inhibitionThe pyrrolidine ring is a common feature in potent DAT inhibitors, often leading to a more selective profile for this transporter.[5] This selectivity can be advantageous for certain therapeutic applications.

SAR_Comparison Lead 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone Balanced DAT/NET Activity Balanced DAT/NET Activity Lead->Balanced DAT/NET Activity Morpholine Ring - Lower Basicity - Increased Polarity AnalogA Piperidine Analog Potent DAT/NET Activity Potent DAT/NET Activity AnalogA->Potent DAT/NET Activity Piperidine Ring - Higher Lipophilicity - Higher Basicity AnalogB Pyrrolidine Analog Potent & Selective DAT Activity Potent & Selective DAT Activity AnalogB->Potent & Selective DAT Activity Pyrrolidine Ring - Constrained Conformation

In Vitro Evaluation: A Framework for Empirical Comparison

To move beyond theoretical predictions, a robust in vitro evaluation is essential. The following experimental protocols provide a framework for the head-to-head comparison of the synthesized propanone derivatives.

Monoamine Transporter Binding Affinity

Objective: To determine the binding affinity of the test compounds for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Utilize HEK293 cells stably expressing the human DAT, SERT, or NET.

    • Culture the cells to confluency and harvest.

    • Prepare cell membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a Bradford assay.

  • Radioligand Binding Assay:

    • Perform competitive binding assays in 96-well plates.

    • For DAT binding, use [³H]WIN 35,428 as the radioligand.

    • For SERT binding, use [³H]citalopram as the radioligand.

    • For NET binding, use [³H]nisoxetine as the radioligand.

    • Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compounds (e.g., 0.1 nM to 100 µM).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Wash the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) values by non-linear regression analysis using the Cheng-Prusoff equation.

Self-Validating System: The inclusion of known reference compounds (e.g., cocaine for DAT, fluoxetine for SERT, and desipramine for NET) in each assay serves as a positive control and validates the experimental setup.

In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxicity of the propanone derivatives in a relevant neuronal cell line.

Experimental Protocol:

  • Cell Culture:

    • Use a human neuroblastoma cell line, such as SH-SY5Y, which can be differentiated into a more neuron-like phenotype.[8]

    • Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds (e.g., 1 µM to 500 µM) for 24 or 48 hours.

  • MTT Assay for Cell Viability: [9][10]

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay for Membrane Integrity: [8][9][10]

    • After the treatment period, collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[8]

    • Measure the absorbance at the appropriate wavelength as per the kit instructions.

  • Data Analysis:

    • Express cell viability (MTT assay) and cytotoxicity (LDH assay) as a percentage of the vehicle-treated control.

    • Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity for each compound.

Trustworthiness of Protocols: The use of two complementary cytotoxicity assays (MTT for metabolic activity and LDH for membrane integrity) provides a more comprehensive and reliable assessment of a compound's cytotoxic potential.[11]

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Start 3-phenyl-1-propanone Step1 α-Bromination Start->Step1 Step2 Nucleophilic Substitution (Morpholine, Piperidine, Pyrrolidine) Step1->Step2 Step3 α-Amination Step2->Step3 Step4 Salt Formation Step3->Step4 Product Propanone Derivatives (HCl salts) Step4->Product Binding Monoamine Transporter Binding Assays (DAT, SERT, NET) Product->Binding Test Compounds Cyto Cytotoxicity Assays (MTT, LDH) Product->Cyto Ki Ki Values Binding->Ki IC50 IC50 Values Cyto->IC50

Conclusion and Future Directions

This guide has provided a framework for the systematic comparison of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride with its piperidine and pyrrolidine analogs. Based on established principles of medicinal chemistry, the morpholinyl derivative is predicted to exhibit a more balanced monoamine transporter binding profile and a potentially improved safety and pharmacokinetic profile.[1][3] However, empirical validation through the detailed in vitro protocols outlined herein is paramount.

The data generated from these studies will enable a robust, evidence-based selection of lead candidates for further preclinical development. Future investigations should also include in vitro metabolic stability studies using human liver microsomes to further probe the influence of the heterocyclic ring on drug metabolism, as well as in vivo studies in relevant animal models to assess pharmacokinetic parameters and behavioral effects. By integrating these multifaceted approaches, the full therapeutic potential of this promising class of compounds can be elucidated.

References

  • ChemSynthesis. (2025, May 20). 2-amino-1-phenyl-1-propanone. Retrieved from [Link]

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